

The Discovery and Biochemical Exploration of Invertin: A Technical Guide

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Compound Name: *Invertin*

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Abstract

This technical guide provides an in-depth exploration of the discovery and historical biochemical studies of **invertin**, more commonly known today as invertase or β -fructofuranosidase. We delve into the seminal experiments that led to its identification, the foundational work on its kinetic properties, and the evolution of purification and assay methodologies. This document serves as a comprehensive resource, presenting quantitative data in structured tables, detailing historical experimental protocols, and visualizing key concepts and workflows through diagrams.

Introduction: The Dawn of Enzymology and the Discovery of Invertin

The story of **invertin** is intrinsically linked to the birth of enzymology. In 1860, the French chemist Marcellin Berthelot reported the isolation of a soluble "ferment" from yeast that could hydrolyze sucrose into its constituent monosaccharides, glucose and fructose.^{[1][2][3]} This process was termed "inversion" because it altered the rotation of plane-polarized light from dextrorotatory (sucrose) to levorotatory (the resulting glucose and fructose mixture).^[3] The substance responsible was named "**invertin**."^[3] This discovery was a pivotal moment, providing concrete evidence for the existence of soluble biological catalysts, which would later be termed enzymes.

Earlier, in 1842, Mitscherlich had observed this inversion phenomenon in yeast, but it was Berthelot who successfully isolated the active principle.[1] These early studies laid the groundwork for one of the most significant contributions to biochemistry: the development of the theory of enzyme kinetics by Leonor Michaelis and Maud Menten in 1913, for which invertase was the model enzyme.[4][5]

Yeast, particularly *Saccharomyces cerevisiae*, remains the primary source of commercial invertase.[1][6] It is now understood that yeast produces two forms of the enzyme: a heavily glycosylated, secreted form found in the periplasmic space, and a non-glycosylated intracellular form.[1]

Historical Experimental Protocols

Berthelot's Isolation of Invertin (1860)

Marcellin Berthelot's initial isolation of **invertin** was a landmark achievement in biochemistry. While his original publication lacks the detailed, step-by-step format of modern methods sections, the core procedure can be reconstructed as follows.

Objective: To isolate the soluble "ferment" from baker's yeast responsible for the hydrolysis of sucrose.

Methodology:

- **Yeast Preparation:** A mass of baker's yeast (*Saccharomyces cerevisiae*) was combined with moistened sand.[3][6] The abrasive nature of the sand served to mechanically disrupt the yeast cell walls during grinding.
- **Cell Lysis:** The yeast and sand mixture was ground, likely with a mortar and pestle, to create a paste. This process released the intracellular contents of the yeast.
- **Extraction:** The resulting paste was extracted with water to solubilize the **invertin** and other cellular components.
- **Precipitation:** The aqueous extract was then treated with ethanol.[3][6] This step induced the precipitation of proteins, including **invertin**, as they are generally less soluble in alcohol-water mixtures than in pure water.

- Recovery: The precipitate containing the active **invertin** was collected.

This crude preparation, while far from pure, was active and demonstrated that the catalytic activity was associated with a specific, isolatable substance.

Michaelis and Menten's Kinetic Studies (1913)

The work of Michaelis and Menten with invertase is a cornerstone of enzyme kinetics. They meticulously measured the initial reaction rates at varying substrate concentrations, providing the data to formulate their famous equation.

Objective: To determine the relationship between the initial velocity of the invertase-catalyzed reaction and the concentration of the substrate, sucrose.

Methodology:

- Enzyme and Substrate Preparation:
 - An invertase solution was prepared from yeast.
 - A series of sucrose solutions of known concentrations were prepared.
 - The reactions were carried out in a sodium acetate buffer to maintain a constant pH of 4.7, which they determined to be optimal for invertase activity.
- Reaction and Measurement:
 - The enzyme and substrate solutions were temperature-stabilized.
 - The reaction was initiated by adding a small volume of the invertase solution to the sucrose solution.
 - The progress of the reaction (the hydrolysis of sucrose) was monitored over time by measuring the change in optical rotation using a polarimeter. This was possible because sucrose is dextrorotatory, while the product mixture of glucose and fructose is levorotatory.
- Data Analysis:

- The initial reaction velocity (v_0) was determined from the initial slope of the plot of optical rotation versus time for each sucrose concentration.
- These initial velocities were then plotted against the corresponding initial sucrose concentrations, $[S]$.

This systematic approach allowed them to observe that the reaction rate is proportional to the substrate concentration at low $[S]$, but becomes independent of $[S]$ at high concentrations, a phenomenon they explained by the formation of an enzyme-substrate complex.

Historical Assay for Invertase Activity: The Fehling's Test

Before the widespread use of spectrophotometers, the activity of invertase was often quantified by measuring the amount of reducing sugars (glucose and fructose) produced, using methods like the Fehling's test.

Objective: To quantify the amount of reducing sugars produced by the action of invertase on sucrose.

Principle: In an alkaline solution, the aldehyde group of glucose and the α -hydroxy-ketone group of fructose reduce cupric ions (Cu^{2+}) in the Fehling's solution to cuprous ions (Cu^+), which precipitate as red cuprous oxide (Cu_2O). The amount of precipitate is proportional to the amount of reducing sugar present.

Reagents:

- Fehling's Solution A: An aqueous solution of copper(II) sulfate.
- Fehling's Solution B: An aqueous solution of potassium sodium tartrate (Rochelle salt) and sodium hydroxide.
- The two solutions are mixed in equal volumes immediately before use to form the final deep blue Fehling's solution.

Procedure:

- **Enzymatic Reaction:** An invertase preparation is incubated with a sucrose solution for a defined period under controlled temperature and pH.
- **Sample Preparation:** An aliquot of the reaction mixture is taken.
- **Fehling's Reaction:**
 - A known volume of the mixed Fehling's solution is placed in a test tube.
 - The sample from the enzymatic reaction is added to the Fehling's solution.
 - The mixture is heated in a water bath for a set time (e.g., 2 minutes).
- **Observation:** The formation of a brick-red precipitate indicates the presence of reducing sugars. For quantitative analysis, the amount of precipitate could be determined gravimetrically, or more commonly, the reaction was performed as a titration.

Quantitative Data from Historical Studies

Early Invertase Purification from Yeast

The following table is a representative summary of the purification of internal invertase from *Saccharomyces cerevisiae*, illustrating the increase in specific activity and the associated yield at each step. The data is based on methodologies developed after the initial discovery, incorporating techniques like chromatography.

Purification Step	Total Protein (mg)	Total Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purification (-fold)
Crude Extract	10,000	200,000	20	100	1
Ammonium Sulfate Precipitation	3,000	180,000	60	90	3
Anion-Exchange Chromatography	200	140,000	700	70	35
Gel Filtration Chromatography	50	100,000	2,000	50	100

Note: The values in this table are illustrative and compiled from various sources describing yeast invertase purification to demonstrate the principles of a typical purification scheme.

Kinetic Parameters of Yeast Invertase

The foundational work of Michaelis and Menten, and subsequent studies, have established the kinetic parameters for yeast invertase.

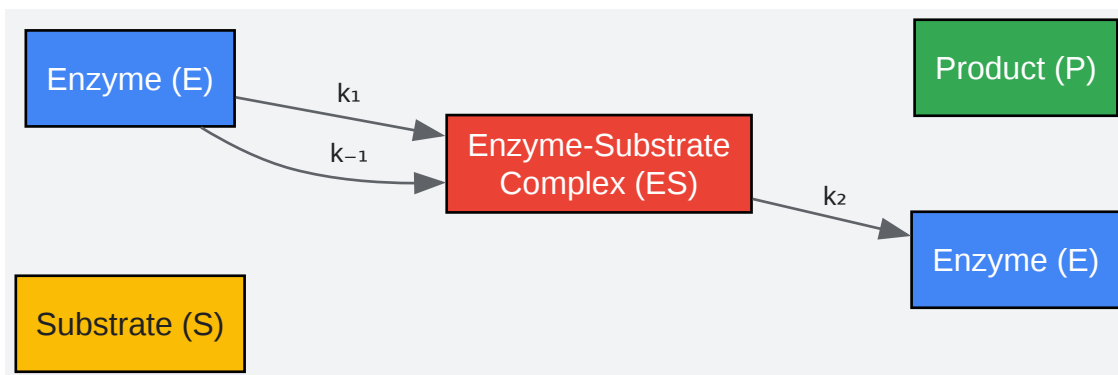
Parameter	Value	Conditions
Michaelis Constant (Km)	20-30 mM	pH 4.5, 25°C
Optimal pH	4.5 - 5.5	25°C
Optimal Temperature	~55-60°C	pH 4.5

The Km value for sucrose indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

Visualizing Historical Biochemical Concepts

The Michaelis-Menten Kinetic Scheme

The logical relationship at the heart of Michaelis and Menten's work is the formation of a reversible enzyme-substrate complex (ES) that then irreversibly breaks down to form product (P) and regenerate the free enzyme (E).

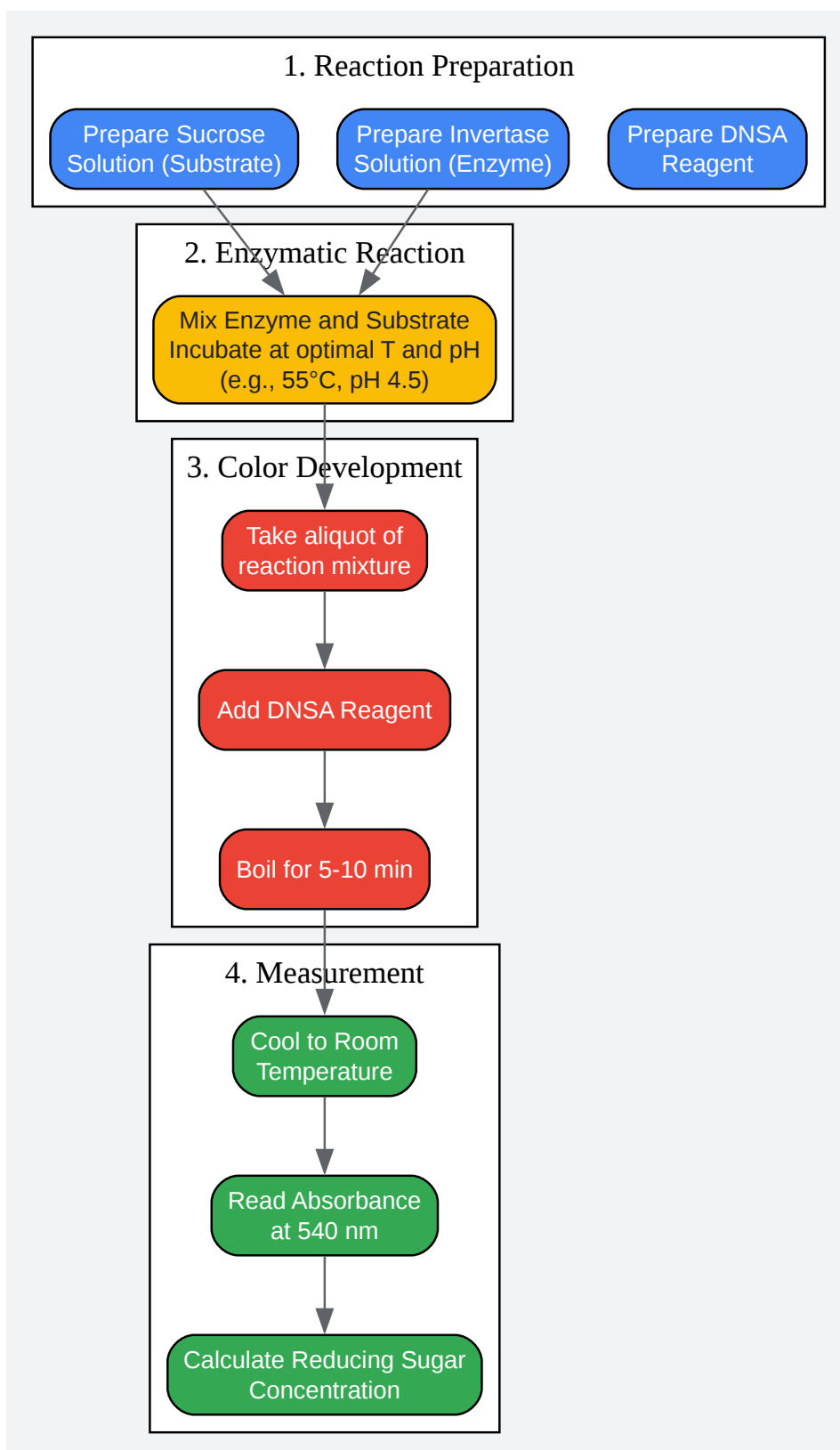


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Caption: The Michaelis-Menten model of enzyme kinetics.

Experimental Workflow for Invertase Activity Assay (DNSA Method)

The dinitrosalicylic acid (DNSA) method is a common and more modern colorimetric assay for quantifying reducing sugars, which replaced the less sensitive Fehling's test.

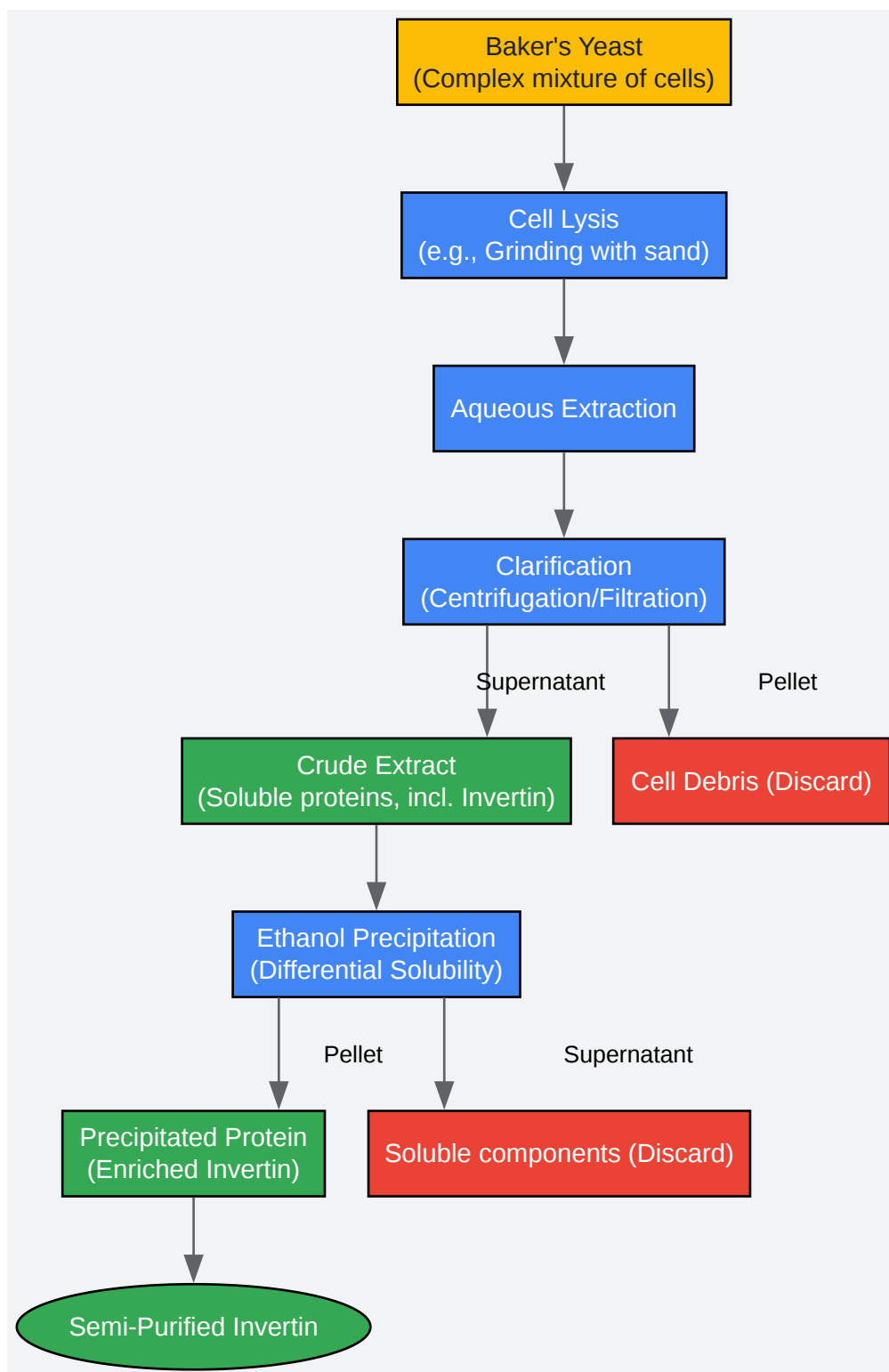


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Caption: Workflow for the DNSA assay of invertase activity.

Logical Flow of Historical Invertase Purification

This diagram illustrates the general steps and rationale behind the early purification of **invertin** from yeast, moving from a complex mixture to a more enriched enzyme preparation.



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Caption: Logical workflow of early **invertin** purification from yeast.

Conclusion

The discovery and subsequent study of **invertin** were foundational to the field of biochemistry. From Berthelot's initial isolation to the meticulous kinetic analyses of Michaelis and Menten, this single enzyme has served as a model for understanding the fundamental principles of catalysis, protein purification, and reaction kinetics. The historical methods, while less sophisticated than modern techniques, demonstrate a remarkable ingenuity and laid the essential groundwork for the advanced enzymatic research conducted today. This guide provides a technical overview of these seminal studies, offering both the qualitative logic and quantitative data that continue to inform our understanding of enzyme function.

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